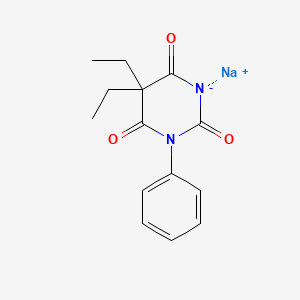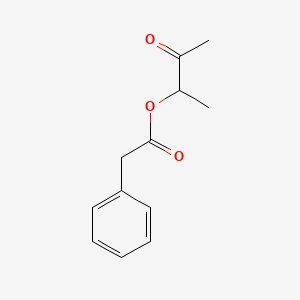
1,1'-Binaphthalene, 4,4'-dibutoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Binaphthalene, 4,4’-dibutoxy- is an organic compound with the chemical formula C₂₈H₃₀O₂ It is a derivative of binaphthalene, where the 4 and 4’ positions on the naphthalene rings are substituted with butoxy groups
Vorbereitungsmethoden
The synthesis of 1,1’-Binaphthalene, 4,4’-dibutoxy- typically involves the reaction of binaphthol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,1’-Binaphthalene, 4,4’-dibutoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy groups, where nucleophiles like thiols or amines replace the butoxy groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Binaphthalene, 4,4’-dibutoxy- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of molecular interactions and as a probe in fluorescence-based assays.
Wirkmechanismus
The mechanism of action of 1,1’-Binaphthalene, 4,4’-dibutoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy groups can enhance the compound’s solubility and facilitate its binding to target sites. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-Binaphthalene, 4,4’-dibutoxy- include other binaphthalene derivatives with different substituents, such as:
- 1,1’-Binaphthalene, 4,4’-dimethoxy-
- 1,1’-Binaphthalene, 4,4’-diethoxy-
- 1,1’-Binaphthalene, 4,4’-dipropoxy-
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
4499-67-6 |
|---|---|
Molekularformel |
C28H30O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-butoxy-4-(4-butoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C28H30O2/c1-3-5-19-29-27-17-15-23(21-11-7-9-13-25(21)27)24-16-18-28(30-20-6-4-2)26-14-10-8-12-22(24)26/h7-18H,3-6,19-20H2,1-2H3 |
InChI-Schlüssel |
SKNZRFPXAIAPMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
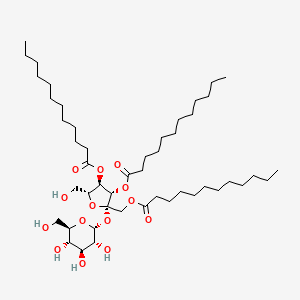
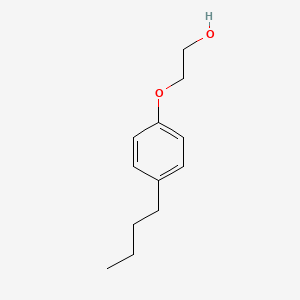
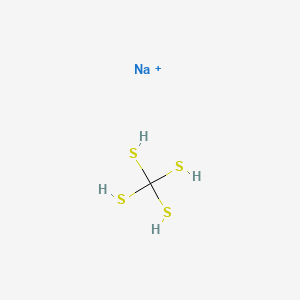

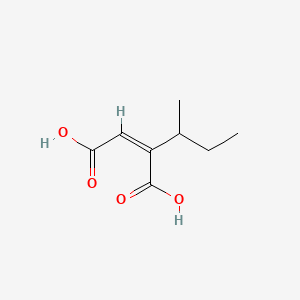


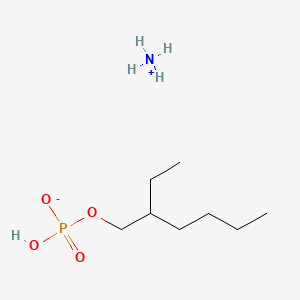

![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

